![molecular formula C19H16BrFN2O4S B4333338 4-[4-(4-BROMOBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE](/img/structure/B4333338.png)
4-[4-(4-BROMOBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE
Overview
Description
4-[4-[(4-Bromophenyl)sulfonyl]-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine is a complex organic compound with a unique structure that includes a bromophenyl group, a fluorophenyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[4-[(4-Bromophenyl)sulfonyl]-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the molecule .
Scientific Research Applications
4-[4-[(4-Bromophenyl)sulfonyl]-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[4-(4-BROMOBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE exerts its effects involves interactions with specific molecular targets and pathways. The bromophenyl and fluorophenyl groups can interact with various biological molecules, potentially affecting their function. The morpholine ring may also play a role in the compound’s activity by influencing its binding properties .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Bromophenyl)sulfonyl]morpholine: A related compound with a similar structure but lacking the fluorophenyl group.
4-(2-Bromophenylsulfonyl)morpholine: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
4-[4-[(4-Bromophenyl)sulfonyl]-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine is unique due to the presence of both bromophenyl and fluorophenyl groups, which can confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
4-[4-(4-bromophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrFN2O4S/c20-14-3-7-16(8-4-14)28(24,25)18-19(23-9-11-26-12-10-23)27-17(22-18)13-1-5-15(21)6-2-13/h1-8H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQGLUAIXRFDKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrFN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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